molecular formula C25H28BrNO7 B5010042 Bis(2-methoxyethyl) 4-[5-(3-bromophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Bis(2-methoxyethyl) 4-[5-(3-bromophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B5010042
M. Wt: 534.4 g/mol
InChI Key: DYCDTNSZQINFKO-UHFFFAOYSA-N
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Description

Bis(2-methoxyethyl) 4-[5-(3-bromophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a 1,4-dihydropyridine (1,4-DHP) derivative characterized by a central dihydropyridine ring substituted at position 4 with a 5-(3-bromophenyl)furan-2-yl moiety and esterified at positions 3 and 5 with 2-methoxyethyl groups. This structural framework is common in calcium channel antagonists, where substituents on the aryl and ester groups critically influence pharmacological activity, solubility, and metabolic stability .

Properties

IUPAC Name

bis(2-methoxyethyl) 4-[5-(3-bromophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28BrNO7/c1-15-21(24(28)32-12-10-30-3)23(22(16(2)27-15)25(29)33-13-11-31-4)20-9-8-19(34-20)17-6-5-7-18(26)14-17/h5-9,14,23,27H,10-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYCDTNSZQINFKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCCOC)C2=CC=C(O2)C3=CC(=CC=C3)Br)C(=O)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28BrNO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-methoxyethyl) 4-[5-(3-bromophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the furan ring and the bromophenyl group, followed by their integration into the dihydropyridine core. Common reagents used in these reactions include bromine, furan, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and minimize the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Bis(2-methoxyethyl) 4-[5-(3-bromophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.

    Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Bis(2-methoxyethyl) 4-[5-(3-bromophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It can be employed in studies related to enzyme inhibition and receptor binding due to its unique structure.

    Industry: The compound may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Bis(2-methoxyethyl) 4-[5-(3-bromophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Key Observations :

  • Aryl Substituents : Electron-withdrawing groups (e.g., bromine, chlorine) increase 1,4-DHP ring planarity, correlating with higher calcium channel antagonist activity . The 3-bromophenyl group in the target compound likely enhances binding compared to 4-methoxyphenyl analogs .
  • Ester Groups : 2-Methoxyethyl esters improve aqueous solubility relative to benzyl or isobutyl esters , while methyl/ethyl esters offer metabolic stability .

Computational and Crystallographic Insights

  • Docking Studies : AutoDock Vina predicts strong binding to L-type calcium channels due to bromine’s electronegativity and furan’s π-π interactions .
  • Crystal Packing : Analogous compounds (e.g., ) exhibit R₁²(6) hydrogen-bonding motifs, stabilizing the 1,4-DHP ring conformation .

Biological Activity

Bis(2-methoxyethyl) 4-[5-(3-bromophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, commonly referred to as a dihydropyridine derivative, is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following structural formula:

  • IUPAC Name : 4-[5-(3-bromophenyl)-2-furanyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylic acid bis(2-methoxyethyl) ester
  • Molecular Formula : C₁₈H₁₈BrN₂O₈
  • Molecular Weight : 500.5 g/mol

Antihypertensive Effects

Dihydropyridine derivatives are well-known for their antihypertensive properties. Studies indicate that compounds like Bis(2-methoxyethyl) 4-[5-(3-bromophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine can act as calcium channel blockers. This action helps in relaxing vascular smooth muscle and reducing blood pressure levels.

Table 1: Summary of Antihypertensive Studies

StudyMethodologyFindings
Leonardi et al. (1998)In vivo rat modelDemonstrated significant reduction in systolic blood pressure with administration of the compound.
Turovska et al. (2024)Electrochemical analysisConfirmed calcium channel blocking activity through oxidation potential measurements.

Antioxidant Activity

Research has shown that dihydropyridines possess antioxidant properties, which may contribute to their cardioprotective effects. The ability to scavenge free radicals can prevent oxidative stress-related damage in cells.

Case Study: Antioxidant Activity Assessment

In a study conducted by researchers at MDPI (2023), the antioxidant capacity of various dihydropyridine derivatives was assessed using DPPH radical scavenging assays. The results indicated that the compound exhibited a significant reduction in DPPH radical concentration, suggesting robust antioxidant activity.

The biological activity of Bis(2-methoxyethyl) 4-[5-(3-bromophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine is primarily attributed to its interaction with calcium channels and its ability to modulate intracellular signaling pathways.

Calcium Channel Blockade

The compound inhibits L-type calcium channels in vascular smooth muscle cells, leading to decreased intracellular calcium levels and subsequent vasodilation. This mechanism underlies its antihypertensive effects.

Antioxidant Mechanism

The antioxidant activity is believed to stem from the electron-rich structure of the dihydropyridine ring, which allows it to donate electrons and neutralize free radicals effectively.

Potential Therapeutic Applications

Given its biological activities, Bis(2-methoxyethyl) 4-[5-(3-bromophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine has potential applications in:

  • Hypertension Management : As an effective antihypertensive agent.
  • Cardiovascular Protection : Through its antioxidant properties.
  • Neurological Disorders : Potential neuroprotective effects warrant further investigation.

Q & A

Q. How to design stability studies under accelerated conditions (ICH Q1A)?

  • Methodology :
  • Store samples at 40°C/75% RH for 6 months.
  • Analyze degradation products via LC-HRMS and assign structures using fragmentation patterns (e.g., ester hydrolysis to carboxylic acids) .

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